molecular formula C8H13NO2 B13466113 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13466113
M. Wt: 155.19 g/mol
InChI Key: DDDRVSRYCLYJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[3.1.1]heptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in a moderate yield . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable approach developed for 3-azabicyclo[3.1.1]heptanes can be adapted for industrial purposes. This involves the reduction of spirocyclic oxetanyl nitriles and the use of photocatalytic conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-7-2-8(3-7,6(10)11)5-9-4-7/h9H,2-5H2,1H3,(H,10,11)

InChI Key

DDDRVSRYCLYJQU-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CNC2)C(=O)O

Origin of Product

United States

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